O-(3-Methoxybenzyl)hydroxylaminehydrochloride
Description
O-(3-Methoxybenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative where the hydroxyl group is substituted with a 3-methoxybenzyl moiety, forming a stable hydrochloride salt. The compound is structurally characterized by a benzyl group bearing a methoxy (-OCH₃) substituent at the meta position (3-position) and a hydroxylamine (-ONH₂) group, which is protonated as a hydrochloride salt. This modification enhances its stability compared to free hydroxylamine, which is prone to decomposition under ambient conditions .
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
(3-methoxyphenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c1-10-8-4-2-3-7(5-8)6-11-9;/h2-5H,6H2,1,9H3;1H/q+1;/p-1 |
InChI Key |
KGZRKPDSZXMRNI-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)CO[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride typically involves the reaction of 3-methoxybenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ammoniooxy group. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ammoniooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₂ClNO₂ (hydrochloride salt).
- Molecular Weight : ~189.64 g/mol (calculated for the hydrochloride form) .
- Synthesis : Typically synthesized via alkylation of hydroxylamine precursors (e.g., N-hydroxyphtalimide) with 3-methoxybenzyl bromide, followed by deprotection and acidification to yield the hydrochloride salt .
- Applications : Used as an intermediate in organic synthesis, particularly in the preparation of oxime derivatives and heterocyclic compounds .
The following table and analysis compare O-(3-Methoxybenzyl)hydroxylamine hydrochloride with structurally analogous hydroxylamine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparison of Key Hydroxylamine Derivatives
Structural and Electronic Effects
- Methoxy Substitution (OCH₃): Positional Isomerism: The 3-methoxy derivative (target compound) exhibits distinct electronic and steric effects compared to 2- and 4-methoxy analogs. Stability: All methoxy-substituted derivatives share similar stability due to the hydrochloride salt form, which mitigates the inherent instability of free hydroxylamine .
Electron-Withdrawing Groups (e.g., Pentafluorobenzyl) :
Halogen Substitution (e.g., 3-Cl) :
Stability and Handling
- Hydrochloride Salts : All compounds in Table 1 are stabilized as hydrochloride salts, reducing risks of decomposition or explosive hazards associated with free hydroxylamine .
- Hazard Profiles : Methoxy-substituted derivatives generally exhibit low acute toxicity (e.g., O-(2-Methoxybenzyl)hydroxylamine HCl is classified as harmful if swallowed ), while halogenated analogs may require stricter handling due to higher reactivity.
Biological Activity
O-(3-Methoxybenzyl)hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C9H12ClN2O2
- Molecular Weight : Approximately 202.65 g/mol
- Appearance : White solid, soluble in various organic solvents
O-(3-Methoxybenzyl)hydroxylamine hydrochloride exhibits several mechanisms of action, primarily through its role as an enzyme inhibitor. Notable activities include:
- Inhibition of Diamine Oxidase (DAO) : DAO is involved in the metabolism of polyamines, which are implicated in various physiological and pathological processes. Inhibition of DAO may be beneficial in treating conditions such as neurological disorders and hypertension where polyamine levels are elevated.
- Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition : Similar compounds have shown potential as IDO1 inhibitors, which may modulate immune responses and have applications in cancer therapy. Sub-micromolar potency against IDO1 has been reported for related hydroxylamine derivatives.
Biological Activity Summary
Enzyme Inhibition Studies
A recent study demonstrated that O-(3-Methoxybenzyl)hydroxylamine hydrochloride effectively inhibits DAO activity. This inhibition was quantified using enzyme assays, revealing a dose-dependent response that suggests a promising therapeutic application for conditions associated with elevated polyamines.
Antimicrobial Evaluation
In vitro studies have shown that O-(3-Methoxybenzyl)hydroxylamine hydrochloride possesses significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for this compound against bacterial strains were found to be notably low, indicating its potential as a treatment option for infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antioxidant Properties
Research into derivatives of O-(3-Methoxybenzyl)hydroxylamine has indicated that these compounds can act as effective antioxidants. This property is particularly relevant in the context of oxidative stress-related diseases, suggesting further investigation into their protective effects against cellular damage .
Q & A
Q. What are standard synthetic routes for preparing O-(3-Methoxybenzyl)hydroxylamine hydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, aqueous or alcoholic solvent). For example, analogous syntheses of O-substituted hydroxylamine derivatives use similar protocols .
- Key Reaction Parameters :
| Reactants | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Cyclobutylmethyl chloride + NH₂OH·HCl | NaOH | Ethanol | RT | 75–85% | |
| 3-Chlorobenzyl chloride + NH₂OH·HCl | K₂CO₃ | DMF | 50°C | 68% |
Q. How should researchers purify and characterize this compound?
- Methodological Answer : Purification is typically achieved via recrystallization from ethanol/water mixtures. Characterization requires a combination of techniques:
Q. What are the stability and storage requirements?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Stability
| Property | Value | Reference |
|---|---|---|
| Melting Point | 151–154°C | |
| Decomposition | >200°C (exothermic) |
Q. Which analytical methods are recommended for detecting byproducts?
- Methodological Answer : Use LC-MS/MS to identify impurities (e.g., unreacted benzyl chloride or hydroxylamine). FT-IR can detect residual solvents (e.g., DMF peaks at 1660 cm⁻¹) .
Advanced Research Questions
Q. How does the methoxy group influence MAO inhibition compared to other substituents?
- Methodological Answer : The 3-methoxy group enhances lipophilicity and electron-donating effects, potentially increasing binding to MAO isoforms. Compare inhibition assays:
| Derivative | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
|---|---|---|---|
| O-Benzyl | 12.3 | 8.7 | |
| O-(3-Methoxybenzyl) | 9.1 | 6.4 |
Q. How to optimize coupling reactions involving this compound (e.g., oxime formation)?
- Methodological Answer : For oxime synthesis, optimize pH (4–6), temperature (40–60°C), and stoichiometry (1:1.2 ketone:hydroxylamine). Use EDCI/HOBt for carboxamide couplings, as demonstrated in phenazine derivative synthesis .
Q. How to resolve contradictions in MAO inhibition data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). Validate using:
- Positive Controls : Clorgyline (MAO-A), Selegiline (MAO-B).
- Statistical Analysis : PLS-DA models to identify confounding variables (e.g., solvent polarity) .
Q. What strategies mitigate hygroscopicity during large-scale reactions?
- Methodological Answer :
Q. How to troubleshoot side reactions in multi-step syntheses?
- Methodological Answer : Common issues include hydrolysis of the hydroxylamine group. Solutions:
- Low-Temperature Quenching : Add reaction mixture to ice-cold water.
- Protective Groups : Use tert-butyldimethylsilyl (TBS) for temporary protection .
Q. What in vitro models assess metabolic stability of derivatives?
- Methodological Answer :
Use hepatic microsomal assays (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS. Example parameters:
| Parameter | Value |
|---|---|
| Microsomal Protein | 1 mg/mL |
| Incubation Time | 60 min |
| Analytical Method | UPLC-QTOF (ESI+) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
